1-(2-chloro-5-nitrophenyl)ethan-1-ol
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Overview
Description
1-(2-chloro-5-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8ClNO3 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-chloro-5-nitrophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Chloro-5-nitrophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of 1-(2-Chloro-5-nitrophenyl)ethanone using a palladium catalyst under hydrogen gas can be employed. This method offers high yields and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2), hydrogen gas with palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 1-(2-Chloro-5-nitrophenyl)ethanone
Reduction: 1-(2-Chloro-5-aminophenyl)ethanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, the compound may act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the oxidation of the alcohol group to a ketone. The nitro group can also undergo reduction to form an amino group, which can interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-nitrophenyl)ethanone: This compound is structurally similar but contains a ketone group instead of an alcohol group.
1-(2-Chloro-5-aminophenyl)ethanol: This compound is formed by the reduction of the nitro group to an amino group.
1-(2-Chloro-5-nitrophenyl)-2-nitroethanol: This compound contains an additional nitro group on the ethanol moiety.
Uniqueness
1-(2-chloro-5-nitrophenyl)ethan-1-ol is unique due to the presence of both chloro and nitro groups on the phenyl ring, along with an ethanol moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVEPRFYAHWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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